2-(3-Chlorobenzyl)benzaldehyde
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Overview
Description
2-(3-Chlorobenzyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO It is a derivative of benzaldehyde, where a 3-chlorobenzyl group is attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)benzaldehyde can be achieved through several methods. One common approach involves the selective oxidation of 2-(3-Chlorobenzyl)benzyl alcohol using hypochlorite as an oxidant under phase transfer catalysis . This method is highly selective and yields the desired aldehyde without forming benzoic acid or other by-products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using environmentally friendly oxidizing agents like hypochlorite. The use of phase transfer catalysis in these reactions enhances the efficiency and selectivity, making the process cost-effective and reducing pollution .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium cyanide or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chlorobenzoic acid.
Reduction: 2-(3-Chlorobenzyl)benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Chlorobenzyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts. The presence of the 3-chlorobenzyl group can influence the reactivity and selectivity of these reactions by stabilizing intermediates or transition states .
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the aldehyde group.
Benzaldehyde: Lacks the 3-chlorobenzyl group.
3-Chlorobenzaldehyde: Similar but does not have the benzyl group attached.
Uniqueness
2-(3-Chlorobenzyl)benzaldehyde is unique due to the presence of both the aldehyde and 3-chlorobenzyl groups. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler analogs .
Properties
Molecular Formula |
C14H11ClO |
---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H11ClO/c15-14-7-3-4-11(9-14)8-12-5-1-2-6-13(12)10-16/h1-7,9-10H,8H2 |
InChI Key |
NCXXJQPCIPTHSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)Cl)C=O |
Origin of Product |
United States |
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